3-Dimethylaminomethyl-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminomethyl-1H-indol-4-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, has a structure that includes a dimethylaminomethyl group attached to the indole ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminomethyl-1H-indol-4-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethylaniline.
Nitration and Diazotization: The starting material undergoes nitration followed by diazotization.
Bromination: The diazotized product is then brominated to form an intermediate compound.
Bartoli Indole Synthesis: This intermediate undergoes the Bartoli indole synthesis to yield the desired indole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-Dimethylaminomethyl-1H-indol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-1H-indol-4-ol involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter pathways .
Comparison with Similar Compounds
- 3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol
- 3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-4-ol
Comparison:
- Structural Differences: The presence of different substituents on the indole ring.
- Biological Activity: Variations in receptor binding affinity and biological effects.
- Chemical Properties: Differences in reactivity and stability under various conditions .
3-Dimethylaminomethyl-1H-indol-4-ol stands out due to its unique combination of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-13(2)7-8-6-12-9-4-3-5-10(14)11(8)9/h3-6,12,14H,7H2,1-2H3 |
InChI Key |
YJJMKVPZBCHYHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.